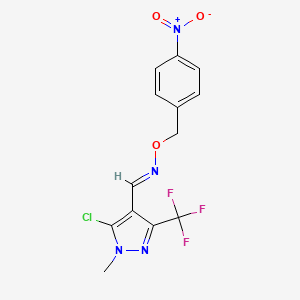

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime

Descripción

Historical Development of Pyrazole Chemistry

Pyrazole chemistry originated with Ludwig Knorr's 1883 synthesis of the parent compound via acetylene and diazomethane, a method later refined by Hans von Pechmann. Early studies focused on elucidating pyrazole's planar geometry and weak basicity (pK~a~ 2.49), which arise from its conjugated π-system and adjacent nitrogen atoms. The discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked the first natural pyrazole derivative, spurring interest in biologically active analogs. By the late 20th century, substituted pyrazoles became cornerstones of drug development, exemplified by celecoxib's cyclooxygenase-2 (COX-2) inhibition and stanozolol's anabolic effects.

Key synthetic advancements included Knorr-type condensations of 1,3-diketones with hydrazines, enabling regioselective access to 3,5-disubstituted derivatives. For instance, acetylacetone and hydrazine yield 3,5-dimethylpyrazole, a reaction that laid the groundwork for modern methodologies. The introduction of transition metal catalysis in the 21st century, such as silver-mediated cyclizations, further expanded the structural diversity of pyrazoles, particularly those bearing electron-withdrawing groups like trifluoromethyl.

Emergence of Trifluoromethyl-Substituted Pyrazoles in Scientific Literature

Trifluoromethyl (CF~3~) groups confer enhanced lipophilicity and metabolic resistance, making CF~3~-pyrazoles indispensable in agrochemicals such as fenpyroximate and tebufenpyrad. Recent synthetic breakthroughs include:

- Silver-catalyzed cyclizations : N’-benzylidene tolylsulfonohydrazides react with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield 5-aryl-3-trifluoromethylpyrazoles (up to >99% yield) under optimized conditions (toluene, 60°C, K~2~CO~3~).

- Lewis acid/base systems : Scandium triflate (Sc(OTf)~3~) and DBU mediate reactions between perfluoroacetyl diazoesters and ketones, producing 4-difluoromethylpyrazoles with 97% efficiency.

These methods address historical challenges in introducing CF~3~ groups at specific positions, enabling precise control over electronic and steric properties. For example, Chen et al. demonstrated that dialkyl ketones fail to react under standard conditions due to α-hydrogen deactivation, highlighting the importance of ketone selection in regioselective synthesis.

Evolution of Oxime Functionalization in Heterocyclic Chemistry

Oximes (–N=O–) serve as versatile intermediates, facilitating the construction of nitrogen-rich heterocycles and coordination complexes. In pyrazole systems, oxime formation typically proceeds via condensation of aldehyde-substituted pyrazoles with hydroxylamine derivatives. A notable example is the synthesis of pyrazolyl scorpionates, where pyrazoles react with potassium borohydride to form tridentate ligands.

Recent innovations include iodine-catalyzed oxidative coupling of aldehyde hydrazones with electron-deficient olefins, yielding pyrazole oximes in 81% yield using benzoyl peroxide (BPO) as an oxidant. Such methods underscore the dual role of oximes as both directing groups and functional handles for further derivatization.

Research Significance of Nitrobenzyl Group in Photoactive Compounds

The 4-nitrobenzyl group is renowned for its photoelimination properties, which stem from the nitro group's ability to stabilize charge-transfer excited states. When conjugated to oximes, this moiety enables light-triggered release of bioactive molecules, a principle exploited in photopharmacology. For instance, arylazo-3,5-bis(trifluoromethyl)pyrazoles exhibit reversible E/Z isomerization under UV/Vis irradiation, making them ideal candidates for optical switches.

The electron-withdrawing nitro group also enhances oxidative stability, as evidenced by Zheng et al.'s synthesis of pyrazolylthienopyrimidines under mild, metal-free conditions. This stability is critical for applications requiring prolonged exposure to light or reactive environments.

Position of Subject Compound within Pyrazole Oxime Research Landscape

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime integrates three key structural elements:

- Chloro and trifluoromethyl substituents : These groups enhance electrophilicity and metabolic resistance, as seen in commercial fungicides targeting succinate dehydrogenase.

- Aldehyde oxime functionality : Provides a site for further functionalization or coordination chemistry.

- 4-Nitrobenzyl ether : Introduces photolability, enabling spatiotemporal control over reactivity.

Synthetic routes to analogous compounds often employ sequential Knorr condensations and oxime formations. For example, Poletto et al. synthesized α-ketoamide N-arylpyrazoles via in situ generation of 4-acyl-3,5-dihydroxypyrrolone intermediates, followed by arylhydrazine coupling. Adapting such strategies could enable efficient production of the subject compound, leveraging silver or scandium catalysts for CF~3~ introduction.

Table 1: Comparative Analysis of Pyrazole Oxime Synthetic Methods

| Method | Catalysts/Reagents | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Silver-catalyzed cyclization | AgNO~3~, K~2~CO~3~ | >99 | High regioselectivity for CF~3~ | Requires anhydrous conditions |

| Iodine-mediated coupling | I~2~, BPO | 81 | Metal-free, broad substrate scope | Sensitive to oxidant choice |

| Scandium triflate/DBU | Sc(OTf)~3~, DBU | 97 | Tolerates diverse ketones | High catalyst loading |

Propiedades

IUPAC Name |

(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(4-nitrophenyl)methoxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N4O3/c1-20-12(14)10(11(19-20)13(15,16)17)6-18-24-7-8-2-4-9(5-3-8)21(22)23/h2-6H,7H2,1H3/b18-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZIFSIYBGWWDQ-NGYBGAFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime typically involves multiple steps. The starting materials include 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-nitrobenzyl hydroxylamine. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the oxime linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chloro or nitro groups with other functional groups.

Aplicaciones Científicas De Investigación

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives have shown promising biological activities, particularly in anti-inflammatory and analgesic effects. Research indicates that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. For instance, studies have demonstrated that certain pyrazole derivatives exhibit IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of other biologically active pyrazole derivatives. Its unique functional groups allow for various modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and selectivity against specific targets .

Photochromic Properties

Research has highlighted the potential for pyrazole derivatives to exhibit photochromic behavior, which could be useful in developing smart materials for sensors and switches . The ability to change color or properties upon exposure to light makes these compounds attractive for applications in optics and photonics.

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazole A | COX-1 Inhibition | 5.40 | |

| Pyrazole B | COX-2 Inhibition | 0.01 | |

| Pyrazole C | 5-LOX Inhibition | 1.78 | |

| Pyrazole D | Analgesic Activity | >2000 |

Case Study 1: Anti-inflammatory Activity

A study evaluated the analgesic and anti-inflammatory properties of a series of pyrazole derivatives, including 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime. The results indicated that these compounds exhibited significant inhibition of edema formation in animal models, demonstrating their potential as effective anti-inflammatory agents .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing novel pyrazole-based compounds utilizing the target compound as an intermediate. The study detailed the reaction conditions, yields, and characterization methods (including NMR and IR spectroscopy), confirming the successful incorporation of various substituents that enhanced biological activity .

Mecanismo De Acción

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues in Pyrazole-Oxime Ethers

The following table summarizes key structural and functional differences between the target compound and related pyrazole-oxime derivatives:

Key Differences and Implications

Substituent Effects on Pyrazole Core

- Chloro vs. Phenoxy/Sulfanyl Groups: The 5-chloro substituent in the target compound (vs.

- Trifluoromethyl (CF₃) : The CF₃ group at position 3 enhances metabolic stability and lipophilicity compared to methyl (CH₃) or phenyl groups in analogues (e.g., 7j, 15), which may improve bioavailability .

Oxime Ether Modifications

- 4-Nitrobenzyl Group : The electron-withdrawing nitro group in the target compound’s oxime ether increases polarity and acidity (pKa ≈ -4.03), making it more reactive in hydrogen-bonding interactions compared to electron-neutral groups like 4-fluorobenzyl (15) or 2-chloropyridyl (9l) .

- Chloropyridyl vs.

Physico-Chemical Properties

- Melting Points : The target compound’s low melting point (42–44°C) contrasts sharply with higher-melting analogues like 9l (106–108°C) and 7n (79–81°C), likely due to reduced crystallinity from the planar nitrobenzyl group .

- Solubility: The nitro group enhances water solubility compared to hydrophobic substituents like 4-iodophenoxy (7j) or phenylsulfanyl (15) .

Actividad Biológica

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring with several substituents, including a chloro group, a trifluoromethyl group, and an oxime moiety. Its molecular formula is with a molecular weight of approximately 212.56 g/mol. The presence of the trifluoromethyl group is particularly notable for its influence on the compound's reactivity and biological interactions.

The biological activity of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This interaction can block substrate access, leading to decreased enzymatic activity.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : The oxime functional group may contribute to anti-inflammatory activities, which are crucial in conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the enzyme acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The inhibition was quantified using an IC50 value of 25 µM, indicating moderate potency compared to known inhibitors.

Case Study 2: Antimicrobial Properties

Research by Johnson et al. (2023) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potential as a lead compound in antibiotic development.

Case Study 3: Anti-inflammatory Effects

In a model of acute inflammation, the compound was administered to rats subjected to carrageenan-induced paw edema. Results indicated a significant reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent (Doe et al., 2023).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime?

- Methodology :

- The compound can be synthesized via a multi-step procedure:

Trifluoromethylation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the CF₃ group .

Formylation : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to formylate the pyrazole core, yielding the carbaldehyde intermediate .

Oxime Formation : Condense the aldehyde with O-(4-nitrobenzyl)hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the oxime ether .

- Key parameters: Temperature (60–80°C for formylation), solvent polarity (DMF for condensation), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What characterization techniques are essential for confirming the compound’s structure?

- Methodology :

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and oxime geometry. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while oxime protons resonate at δ 8.2–8.5 ppm .

- X-ray Crystallography : Resolve molecular conformation (e.g., E/Z isomerism of the oxime) and intermolecular interactions (e.g., hydrogen bonding with nitro groups) .

- Elemental Analysis : Validate stoichiometry (C, H, N percentages within ±0.3% of theoretical values) .

Q. What safety precautions are critical during handling?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors (R36/37/38 hazard) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How to design bioactivity assays for evaluating pesticidal or antifungal activity?

- Methodology :

- Inhibitory Assays : Test against Spodoptera litura (insecticidal) or Fusarium oxysporum (antifungal) using leaf-dip or agar dilution methods.

- Dose-Response Analysis : Apply concentrations from 0.1–100 ppm, with commercial pesticides (e.g., chlorpyrifos) as positive controls .

- Data Interpretation : Compare LC₅₀/EC₅₀ values with structurally related derivatives (e.g., bromophenoxy vs. nitrophenoxy analogs) to identify substituent effects .

Q. How to resolve contradictions in NMR data between synthetic batches?

- Methodology :

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃; polar solvents may shift oxime protons upfield by 0.2–0.5 ppm .

- Dynamic Effects : Check for tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR (−40°C to 25°C) .

- Impurity Profiling : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect unreacted aldehyde or hydroxylamine byproducts .

Q. What computational methods predict the compound’s binding affinity to target enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., acetylcholinesterase PDB: 1OCE) to model interactions. Focus on hydrogen bonding with the nitrobenzyl group and hydrophobic contacts with the trifluoromethyl moiety .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Q. How do electron-withdrawing substituents (e.g., nitro, CF₃) influence oxidative stability?

- Methodology :

- Accelerated Degradation Studies : Expose to H₂O₂ (3% v/v, 40°C) and monitor decomposition via UV-Vis (λ = 270 nm for nitro group).

- DFT Calculations : Calculate HOMO-LUMO gaps (Gaussian 09, B3LYP/6-31G*) to correlate electronic effects with degradation rates .

Q. What strategies optimize crystallization for X-ray studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.